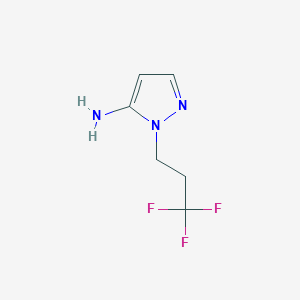

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine

CAS No.: 1245772-93-3

Cat. No.: VC4811163

Molecular Formula: C6H8F3N3

Molecular Weight: 179.146

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245772-93-3 |

|---|---|

| Molecular Formula | C6H8F3N3 |

| Molecular Weight | 179.146 |

| IUPAC Name | 2-(3,3,3-trifluoropropyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C6H8F3N3/c7-6(8,9)2-4-12-5(10)1-3-11-12/h1,3H,2,4,10H2 |

| Standard InChI Key | OZXDXRWOBIASPL-UHFFFAOYSA-N |

| SMILES | C1=C(N(N=C1)CCC(F)(F)F)N |

Introduction

Structural Characterization and Regiochemical Considerations

Molecular Architecture and Isomerism

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The trifluoropropyl group (-CF2CF2CF3) at the 1-position and the amine (-NH2) at the 5-position define its regioisomeric identity. Key structural parameters can be inferred from related compounds:

-

Molecular formula: C6H8F3N3 (consistent with regioisomers such as the 3- and 4-amine derivatives) .

-

SMILES notation: C1=CC(=NN1CCC(F)(F)F)N, distinguishing it from the 3-amine isomer (C1=CN(N=C1N)CCC(F)(F)F) .

The regiochemistry of pyrazole derivatives significantly influences their electronic and steric profiles. For instance, the 5-amine isomer may exhibit distinct hydrogen-bonding capabilities compared to the 3- or 4-amine counterparts, potentially altering solubility and reactivity.

Table 1: Comparison of Pyrazole Regioisomers

Synthetic Strategies and Challenges

Direct Synthesis Approaches

While no explicit protocols for 1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-amine are documented, analogous routes for trifluoropropylpyrazoles suggest viable pathways:

-

Cyclocondensation: Reaction of 1,3-diketones with hydrazine derivatives in the presence of trifluoropropylating agents. For example, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one could serve as a precursor, as demonstrated in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles .

-

Post-functionalization: Introducing the trifluoropropyl group via nucleophilic substitution on pre-formed pyrazole rings. This method has been employed for 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine .

Regioselective Challenges

The synthesis of specific pyrazole regioisomers often requires careful control of reaction conditions. For instance, lithiation strategies in flow reactors have enabled regioselective functionalization of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles . Similar approaches could be adapted to introduce the amine group at the 5-position, though competing reactions at the 3- and 4-positions may necessitate chromatographic separation or crystallization techniques .

Physicochemical Properties and Stability

Thermal Behavior

Data from the 4-amine analog (CAS 1245771-72-5) reveals a melting point >100°C and decomposition temperature >260°C. The 5-amine isomer is expected to exhibit comparable thermostability due to the electron-withdrawing trifluoropropyl group, which reduces ring electron density and enhances thermal resistance .

Spectroscopic Features

-

Raman spectroscopy: Predicted peaks near 1763 cm⁻¹ (C=O stretch absent, distinguishing it from nitro derivatives) .

-

IR spectroscopy: Characteristic N-H stretches (~3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Table 2: Predicted Spectroscopic Data

| Technique | Key Peaks (cm⁻¹) | Assignment |

|---|---|---|

| IR | 3300–3500 (broad) | N-H stretch |

| 1100–1200 | C-F symmetric/asymmetric stretches | |

| Raman | 1584, 1528, 1465 | Pyrazole ring vibrations |

Future Research Directions

-

Regioselective synthesis: Developing catalytic methods to favor 5-amine formation over other isomers.

-

Crystallographic studies: Resolving the single-crystal structure to confirm regiochemistry and intermolecular interactions.

-

Application testing: Evaluating performance in aluminized explosives and pharmacodynamic models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume